3-Piperidinecarboxylicacid,6-(acetylamino)-5-hydroxy-,[3R-(3alpha,5alpha,6beta)]-(9CI) 3-Piperidinecarboxylicacid,6-(acetylamino)-5-hydroxy-,[3R-(3alpha,5alpha,6beta)]-(9CI)
Brand Name: Vulcanchem
CAS No.: 148112-84-9
VCID: VC0142239
InChI: InChI=1S/C8H14N2O4/c1-4(11)10-7-6(12)2-5(3-9-7)8(13)14/h5-7,9,12H,2-3H2,1H3,(H,10,11)(H,13,14)/t5-,6+,7-/m1/s1
SMILES: CC(=O)NC1C(CC(CN1)C(=O)O)O
Molecular Formula: C8H14N2O4
Molecular Weight: 202.21 g/mol

3-Piperidinecarboxylicacid,6-(acetylamino)-5-hydroxy-,[3R-(3alpha,5alpha,6beta)]-(9CI)

CAS No.: 148112-84-9

Main Products

VCID: VC0142239

Molecular Formula: C8H14N2O4

Molecular Weight: 202.21 g/mol

3-Piperidinecarboxylicacid,6-(acetylamino)-5-hydroxy-,[3R-(3alpha,5alpha,6beta)]-(9CI) - 148112-84-9

CAS No. 148112-84-9
Product Name 3-Piperidinecarboxylicacid,6-(acetylamino)-5-hydroxy-,[3R-(3alpha,5alpha,6beta)]-(9CI)
Molecular Formula C8H14N2O4
Molecular Weight 202.21 g/mol
IUPAC Name (3R,5S,6R)-6-acetamido-5-hydroxypiperidine-3-carboxylic acid
Standard InChI InChI=1S/C8H14N2O4/c1-4(11)10-7-6(12)2-5(3-9-7)8(13)14/h5-7,9,12H,2-3H2,1H3,(H,10,11)(H,13,14)/t5-,6+,7-/m1/s1
Standard InChIKey HSRHUOVPONIGIS-DSYKOEDSSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H](C[C@H](CN1)C(=O)O)O
SMILES CC(=O)NC1C(CC(CN1)C(=O)O)O
Canonical SMILES CC(=O)NC1C(CC(CN1)C(=O)O)O
Synonyms 4-deoxysiastatin B
PubChem Compound 127298
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator